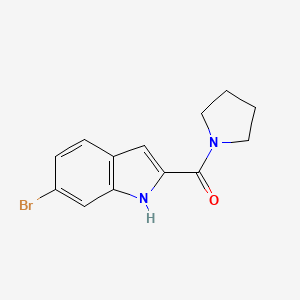![molecular formula C12H13N3 B7476033 N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
N-[(3-methylphenyl)methyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]pyrimidin-2-amine, also known as 3-Methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)methyl]pyrimidin-2-amine is not well understood. However, it has been suggested that this compound may act by inhibiting various enzymes, such as COX-2 and HDACs, which are involved in cancer and inflammation pathways. It has also been suggested that this compound may act by modulating various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(3-methylphenyl)methyl]pyrimidin-2-amine in lab experiments include its potent biological activity and its ability to inhibit multiple targets. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[(3-methylphenyl)methyl]pyrimidin-2-amine. One direction is to further investigate the mechanism of action of this compound and identify its specific targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, future research could focus on developing derivatives of this compound with improved properties, such as increased solubility and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been reported in the literature. The most commonly used method involves the reaction of 3-methylbenzylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZFPRVRFEYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)
